molecular formula C17H15N7O B12349060 N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide CAS No. 1132610-48-0

N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide

Cat. No.: B12349060
CAS No.: 1132610-48-0
M. Wt: 333.3 g/mol
InChI Key: QSWBAZYLMAEIQJ-UHFFFAOYSA-N
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Description

N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a pyridine ring, a triazolopyridine moiety, and an imidazole ring. Its unique configuration makes it a subject of study for various applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and triazolopyridine intermediates, followed by their coupling with the imidazole ring. Key steps include:

    Formation of the Pyridine Intermediate: This involves the alkylation of 2-pyridine with methyl iodide under basic conditions.

    Synthesis of the Triazolopyridine Moiety: This is achieved through a cyclization reaction involving hydrazine and a suitable pyridine derivative.

    Coupling Reaction: The final step involves the coupling of the pyridine and triazolopyridine intermediates with the imidazole ring using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole or pyridine derivatives.

    Substitution: Formation of substituted pyridine or imidazole derivatives.

Scientific Research Applications

N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(6-Methyl-2-pyridinyl)-5-(pyridin-2-yl)-1H-imidazol-2-yl]acetamide
  • N-[4-(6-Methyl-2-pyridinyl)-5-(pyridin-3-yl)-1H-imidazol-2-yl]acetamide

Uniqueness

N-[4-(6-Methyl-2-pyridinyl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide is unique due to the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

CAS No.

1132610-48-0

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]acetamide

InChI

InChI=1S/C17H15N7O/c1-10-4-3-5-13(20-10)16-15(22-17(23-16)21-11(2)25)12-6-7-14-18-9-19-24(14)8-12/h3-9H,1-2H3,(H2,21,22,23,25)

InChI Key

QSWBAZYLMAEIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)NC(=O)C)C3=CN4C(=NC=N4)C=C3

Origin of Product

United States

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